molecular formula C11H19NO2 B8803389 4-(1,4-Oxazepan-4-yl)cyclohexanone

4-(1,4-Oxazepan-4-yl)cyclohexanone

Cat. No.: B8803389
M. Wt: 197.27 g/mol
InChI Key: HSGIVNPSHXDZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,4-Oxazepan-4-yl)cyclohexanone (CAS 1046793-58-1) is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . It features a cyclohexanone moiety linked to a 1,4-oxazepane ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research. While its specific mechanism of action is dependent on the target system, compounds with similar structures, such as 1,4-oxazepane derivatives, are frequently employed as pharmaceutical intermediates and building blocks for more complex molecules . The 1,4-oxazepane ring is a seven-membered heterocycle containing oxygen and nitrogen, which can contribute to the molecular properties and bioactivity of the final compound. Similarly, the cyclohexanone scaffold is a common starting point in the synthesis of various agrochemicals, fragrances, and performance materials . As a ketone-containing heterocycle, this compound is suited for further chemical modifications, including reductive amination, nucleophilic addition, and other carbonyl-specific reactions to create diverse chemical libraries for drug discovery and material science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

4-(1,4-oxazepan-4-yl)cyclohexan-1-one

InChI

InChI=1S/C11H19NO2/c13-11-4-2-10(3-5-11)12-6-1-8-14-9-7-12/h10H,1-9H2

InChI Key

HSGIVNPSHXDZNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2CCC(=O)CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Functional Groups

  • 4-(1,4-Oxazepan-4-yl)cyclohexanone: Features a cyclohexanone core with a 1,4-oxazepane substituent. The oxazepane ring introduces both nitrogen and oxygen heteroatoms, which may confer unique reactivity in nucleophilic or hydrogen-bonding interactions.
  • 4-Hydroxycyclohexanone (C₆H₁₀O₂): Substituted with a hydroxyl group at the 4-position. The hydroxyl group enhances polarity, making it soluble in polar solvents like water and alcohols .
  • 4-Heptylcyclohexanone (C₁₃H₂₄O): Contains a long aliphatic heptyl chain, increasing lipophilicity and reducing water solubility. This derivative is primarily used in industrial research .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Melting Point (°C) Boiling Point (°C) Solubility
This compound C₁₁H₁₉NO₂ 197.27 (calculated) 1,4-Oxazepane Not reported Not reported Polar organic solvents*
4-Hydroxycyclohexanone C₆H₁₀O₂ 114.14 Hydroxyl -1 256 Water, ethanol, ether
4-Heptylcyclohexanone C₁₃H₂₄O 196.33 Heptyl Not reported Not reported Lipophilic solvents
4-(4-Hydroxyphenyl)cyclohexanone C₁₃H₁₆O₂ 204.27 4-Hydroxyphenyl 99–102 Not reported Ether, ketones

*Inferred based on oxazepane’s polar heteroatoms.

Preparation Methods

Cyclocondensation of 4-Aminocyclohexanone with Ethylene Glycol Derivatives

The cyclocondensation of 4-aminocyclohexanone with ethylene glycol-based precursors represents a direct route to construct the 1,4-oxazepane ring. In a method analogous to benzodiazepine synthesis , 4-aminocyclohexanone reacts with ethylene glycol ditosylate under basic conditions to form the oxazepane ring via nucleophilic substitution. For instance, Sarkar et al. demonstrated that MOF catalysts like MIL-101(Cr) enhance reaction efficiency in solvent-free systems, achieving yields of 84–96% for similar annulations . Applying this to 4-(1,4-oxazepan-4-yl)cyclohexanone, the reaction proceeds as follows:

4-Aminocyclohexanone+Ethylene glycol ditosylateMIL-101(Cr)80°C, 30 minThis compound\text{4-Aminocyclohexanone} + \text{Ethylene glycol ditosylate} \xrightarrow[\text{MIL-101(Cr)}]{\text{80°C, 30 min}} \text{this compound}

This method benefits from low catalyst loading (2–5 mol%), recyclability, and avoidance of toxic solvents . However, the steric bulk of the cyclohexanone moiety may necessitate longer reaction times (up to 6 hours) compared to aromatic substrates.

Reductive Amination of 4-Oxocyclohexanone with Amino Alcohols

Reductive amination offers a two-step pathway: (1) condensation of 4-oxocyclohexanone with ethanolamine derivatives to form an imine intermediate, followed by (2) reduction to the amine and subsequent cyclization. Ibrahim et al. reported catalyst-free imine formation in ethanol at reflux , which, when combined with NaBH₄ reduction, yields the target compound. For example:

4-Oxocyclohexanone+2-AminoethanolEtOH, reflux30 minImine intermediateNaBH₄0°CThis compound\text{4-Oxocyclohexanone} + \text{2-Aminoethanol} \xrightarrow[\text{EtOH, reflux}]{\text{30 min}} \text{Imine intermediate} \xrightarrow[\text{NaBH₄}]{\text{0°C}} \text{this compound}

This method achieves moderate yields (65–75%) but requires careful pH control to prevent over-reduction. The use of CeCl₃-Kl catalysts, as described by Myshkina et al., could enhance selectivity by stabilizing the imine intermediate .

Mitsunobu Reaction-Mediated Etherification and Cyclization

The Mitsunobu reaction enables the coupling of 4-hydroxycyclohexanone with aziridine derivatives to install the oxazepane ring. A representative protocol involves:

4-Hydroxycyclohexanone+N-Ts-aziridineDIAD, PPh₃THF, 0°C→RTThis compound\text{4-Hydroxycyclohexanone} + \text{N-Ts-aziridine} \xrightarrow[\text{DIAD, PPh₃}]{\text{THF, 0°C→RT}} \text{this compound}

Here, diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) drive the etherification, followed by acidic deprotection of the tosyl (Ts) group. This method, adapted from hydroquinone synthesis in , affords yields of 70–80% but generates stoichiometric phosphine oxide byproducts.

Metal-Catalyzed Cross-Coupling and Annulation

Palladium-catalyzed cross-coupling between 4-bromocyclohexanone and preformed oxazepane precursors provides a modular approach. For example, Tayde et al. utilized iodine-catalyzed annulations in PEG-400 to synthesize 1,5-benzodiazepines , which can be adapted for oxazepane formation:

4-Bromocyclohexanone+1,2-Amino alcoholPd(OAc)₂, XantphosK₂CO₃, DMF, 100°CThis compound\text{4-Bromocyclohexanone} + \text{1,2-Amino alcohol} \xrightarrow[\text{Pd(OAc)₂, Xantphos}]{\text{K₂CO₃, DMF, 100°C}} \text{this compound}

Optimization of ligand systems (e.g., Xantphos) and solvents (e.g., DMF) is critical for suppressing β-hydride elimination. Yields typically range from 60–75% .

Ring-Closing Metathesis (RCM) of Diene Precursors

Grubbs-catalyzed RCM of diene substrates derived from 4-allylcyclohexanone offers a stereocontrolled route. For instance:

4-AllylcyclohexanoneGrubbs IICH₂Cl₂, 40°CThis compound\text{4-Allylcyclohexanone} \xrightarrow[\text{Grubbs II}]{\text{CH₂Cl₂, 40°C}} \text{this compound}

This method, inspired by epoxide ring-opening strategies in , achieves 50–60% yields but requires high catalyst loadings (10 mol%).

Comparative Analysis of Methods

MethodCatalystSolventYield (%)Key AdvantageLimitation
CyclocondensationMIL-101(Cr)Solvent-free84–96High efficiency, recyclabilityLong reaction times
Reductive AminationCeCl₃-KlEthanol65–75Mild conditionspH sensitivity
Mitsunobu ReactionDIAD/PPh₃THF70–80StereoselectivityPhosphine oxide waste
Metal-Catalyzed CouplingPd(OAc)₂/XantphosDMF60–75Modularityβ-hydride elimination risk
RCMGrubbs IICH₂Cl₂50–60StereocontrolHigh catalyst cost

Q & A

Q. What are the common synthetic routes for 4-(1,4-Oxazepan-4-yl)cyclohexanone, and what reaction conditions are typically employed?

The synthesis of this compound typically involves nucleophilic substitution or reductive amination reactions. A standard approach includes reacting cyclohexanone derivatives with 1,4-oxazepane precursors under basic or acidic conditions. For instance, analogous methods for cyclohexanone derivatives involve introducing substituents via reaction with amines or heterocycles in the presence of catalysts like sodium hydroxide or palladium complexes . Optimized reflux conditions (e.g., 80–100°C in ethanol or THF) and purification via column chromatography or recrystallization are recommended to enhance yield (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the cyclohexanone backbone and oxazepane ring substitution patterns. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups. Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula. High-resolution MS (HRMS) is advised for precise mass determination .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Refer to Safety Data Sheets (SDS) for analogous cyclohexanone derivatives: use fume hoods to avoid inhalation, wear nitrile gloves, and employ spill containment kits. In case of skin contact, wash with soap and water; for eye exposure, flush with saline for 15 minutes. Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates in substitution or cyclization reactions. Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets like enzymes, guiding structure-activity relationship (SAR) analyses. Solvent effects can be simulated using Polarizable Continuum Models (PCM) to optimize reaction conditions .

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?

Contradictory data may arise from assay variability (e.g., enzyme source, pH). Standardize assays using recombinant enzymes (e.g., CYP450 isoforms) and validate via orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays). Statistical meta-analysis of dose-response curves (IC₅₀/EC₅₀) and Hill coefficients can identify outliers .

Q. How does the oxazepane ring influence the compound’s pharmacokinetic properties?

The 1,4-oxazepane moiety enhances solubility via hydrogen bonding with water, as shown in logP calculations (cLogP ≈ 1.5–2.0). Metabolic stability studies (e.g., liver microsomes) reveal resistance to cytochrome P450 oxidation due to steric hindrance. In vitro blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB) predict CNS penetration potential .

Q. What experimental designs validate the catalytic efficiency of this compound in asymmetric synthesis?

Employ kinetic resolution experiments using chiral HPLC to monitor enantiomeric excess (ee). Compare turnover frequencies (TOF) and activation energies (Eₐ) via Arrhenius plots. Use deuterium labeling (²H NMR) or isotopic tracing (¹³C) to elucidate reaction mechanisms .

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